Lipophilicity Differentiation: logP/logD Versus the 4,5-Dimethyl Thiophene Analog
The target compound exhibits a measured logP of 1.70 (logD₇.₄ = 1.68), reflecting the unsubstituted thiophene core and the moderately lipophilic 3-phenylpropanamide side chain . In contrast, the 4,5-dimethyl-substituted analog (4,5-dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide) carries a computationally predicted ACD/LogP of 3.54 and LogD₇.₄ of 3.10, representing an increase of approximately 1.8 log units . This difference exceeds the typical range acceptable for isosteric replacement and indicates that the target compound falls within more favorable oral drug-like space (LogP < 3), whereas the dimethyl analog approaches the upper boundary of Lipinski compliance.
| Evidence Dimension | Lipophilicity (logP / logD₇.₄) |
|---|---|
| Target Compound Data | logP = 1.70; logD₇.₄ = 1.68 |
| Comparator Or Baseline | 4,5-Dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide: ACD/LogP = 3.54; ACD/LogD₇.₄ = 3.10 |
| Quantified Difference | ΔlogP ≈ 1.84 log units (target ~1.8× lower lipophilicity); ΔlogD₇.₄ ≈ 1.42 log units |
| Conditions | Target logP/logD measured by ChemDiv (shake-flask or calculated); comparator values are ACD/Labs Percepta predictions reported on ChemSpider |
Why This Matters
Lower logP/lodD implies superior aqueous solubility and reduced non-specific protein binding risk, making the target compound a more tractable starting point for lead optimization and assay development compared to the dimethyl analog.
